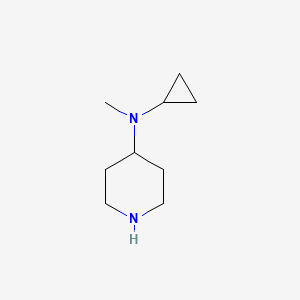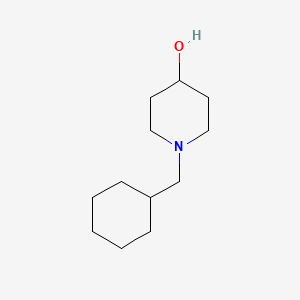
1-(Cyclohexylmethyl)piperidin-4-ol
Übersicht
Beschreibung
1-(Cyclohexylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C12H23NO . It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs . Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H3 receptor .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular structure of 1-(Cyclohexylmethyl)piperidin-4-ol consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 197.32 .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions to form different types of piperidine derivatives . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Wissenschaftliche Forschungsanwendungen
Gastric Antisecretory Agents
1-(Cyclohexylmethyl)piperidin-4-ol derivatives have shown potential in the development of nonanticholinergic gastric antisecretory drugs, useful for treating peptic ulcer disease. A compound, 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, derived from this class, exhibited no anticholinergic activity and is undergoing clinical trials as a gastric antisecretory drug (Scott et al., 1983).
Selective Estrogen Receptor Modulators (SERMs)
Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, designed based on pharmacophore models, have been developed as novel SERMs. These compounds, including racemic variants, showed moderate activity against estrogen-responsive human MCF-7 breast cancer cells (Yadav et al., 2011).
Antitussive Action
Piperidine derivatives, including those with a cyano group in the four-position, have shown useful antitussive action. These derivatives are effective in producing antitussive effects in mammals, as demonstrated in therapeutic compositions (Haus, 1998).
Sigma Receptor Antagonists
Cycloalkyl piperidine compounds have been found effective in treating physiological or drug-induced psychosis or dyskinesia in mammals. These compounds act as selective sigma receptor antagonists with low potential for movement disorder side effects, common in typical antipsychotic agents (Kurdi et al., 2004).
Anticonvulsant Drugs
Research in medicinal chemistry has focused on aminoalkanol derivatives, including 1-(phenoxyethyl)piperidin-4-ol derivatives, for their potential as new anticonvulsant drugs. These compounds' crystal structures and intermolecular interactions have been explored to understand their medicinal properties (Żesławska et al., 2020).
Anticancer Agents
Some 1-(Cyclohexylmethyl)piperidin-4-ol derivatives have been explored for their potential as anticancer agents. For example, 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride has shown cytotoxic effects against estrogen receptor-positive MCF-7 and estrogen receptor-negative MDA-MB-231 breast cancer cells (Siwek et al., 2012).
Anti-inflammatory and Analgesic Activities
1-Methyl-4-(N-aroyl)-piperidinamides, related to 1-(Cyclohexylmethyl)piperidin-4-ol, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies contribute to understanding the structure-activity relationship of these compounds (Pau et al., 1998).
Safety And Hazards
Zukünftige Richtungen
Piperidine derivatives are being utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this field.
Eigenschaften
IUPAC Name |
1-(cyclohexylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPWAFHLXPKZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)
![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)
![Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-](/img/structure/B1419551.png)

![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)
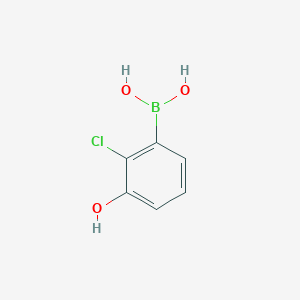

![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)
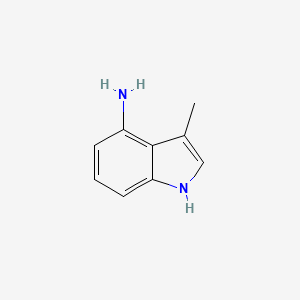
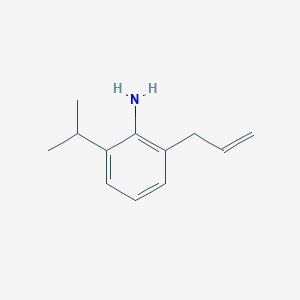
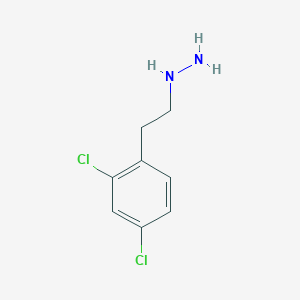
![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)
